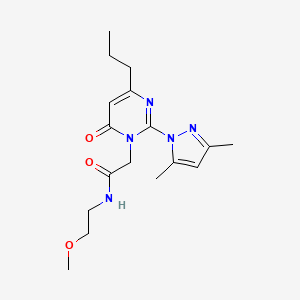

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide

Description

This compound is a pyrimidinone derivative featuring a 3,5-dimethylpyrazole substituent at the 2-position, a propyl group at the 4-position of the pyrimidinone ring, and an acetamide moiety with a methoxyethyl side chain. The methoxyethyl substituent on the acetamide likely enhances solubility compared to more hydrophobic analogs.

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3/c1-5-6-14-10-16(24)21(11-15(23)18-7-8-25-4)17(19-14)22-13(3)9-12(2)20-22/h9-10H,5-8,11H2,1-4H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOMMLKCANEVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea.

Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings, leading to the formation of corresponding oxides.

Reduction: Reduction reactions may target the carbonyl groups in the pyrimidine ring, converting them to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, structure-activity relationship (SAR), and its implications in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole and pyrimidine moieties, followed by acetamide formation. Characterization of the compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and confirm the purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The pyrazole and pyrimidine rings are known to enhance antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is under investigation. In vitro assays have shown promising results in reducing cell viability in various cancer cell lines.

Anti-inflammatory Effects

Similar derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The presence of electron-donating groups in the compound may enhance its ability to reduce inflammation by stabilizing enzyme-inhibitor complexes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Pyrazole Ring : Known for enhancing biological activity through interactions with target proteins.

- Pyrimidine Core : Contributes to the compound's stability and solubility.

- Acetamide Group : Improves bioavailability and facilitates interaction with biological targets.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar compounds. The results indicated that derivatives with a pyrazole-pyrimidine structure exhibited potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, researchers synthesized several derivatives of the compound and tested their effects on cell proliferation. Results showed that certain derivatives led to a marked decrease in cell viability, suggesting potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Pyridazinone vs. Pyrimidinone Derivatives

The European patent (EP 4 139 296 B1) describes P-0042, a pyridazinone analog with a chlorine substituent, pyrrolidinyl linker, and cyclopropylamide group . Key differences include:

- Core Structure: Pyridazinone (two adjacent nitrogen atoms) vs. pyrimidinone (nitrogen atoms at 1 and 3 positions). Pyridazinones typically exhibit stronger dipole moments and altered hydrogen-bonding patterns.

- Substituents : The chlorine atom in P-0042 may enhance electrophilicity and target affinity but reduce solubility. In contrast, the 4-propyl group in the target compound could improve metabolic stability by reducing oxidative metabolism.

Table 1: Core Heterocycle Comparison

*Exact molecular weight for the target compound is unavailable; estimation based on structural analogs.

Acetamide Side Chain Variations

The methoxyethyl group in the target compound contrasts with the cyclopropylamide in P-0042 and the tetrahydropyrimidinyl butanamide derivatives in Pharmacopeial Forum (e.g., compounds m , n , o ) .

- Solubility : The methoxyethyl group’s ether oxygen enhances hydrophilicity compared to cyclopropylamide (logP reduction of ~0.5–1.0 units).

- Conformational Flexibility : The linear methoxyethyl chain may allow better adaptation to binding pockets than rigid cyclopropyl or tetrahydropyrimidinyl groups.

Hydrogen-Bonding and Crystallography

The pyrimidinone’s carbonyl and pyrazole’s N–H groups enable extensive hydrogen-bonding networks, critical for crystal packing and target interactions. Bernstein et al. (1995) highlight that such patterns influence supramolecular assembly and stability . In contrast, P-0042’s pyridazinone core and chlorine substituent may favor different packing motifs, as observed in SHELX-refined structures .

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule that exhibits a variety of biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of a pyrazole ring and a pyrimidine structure. The IUPAC name reflects its intricate design, which includes various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.34 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO and methanol |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Pyrazole Ring : Reaction of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes.

- Synthesis of the Pyrimidine Ring : The pyrazole derivative is reacted with suitable amines.

- Acylation : The final step involves acylating the pyrimidine derivative with an acetic acid derivative containing a methoxyethyl group.

Antiviral Activity

Research indicates that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives with similar structures have shown effectiveness against various viral infections, including HIV and influenza. In vitro studies have demonstrated that modifications in the molecular structure can enhance antiviral potency significantly, with some compounds achieving subnanomolar levels of inhibition against viral replication .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies on related pyrazole and pyrimidine derivatives have revealed a spectrum of activity against bacteria and fungi. For example, azopyrazole derivatives have shown notable antibacterial effects, suggesting that the inclusion of specific functional groups can enhance these properties .

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit human alkaline phosphatase and ecto-nucleotidases, which are crucial for various physiological processes . This inhibition can lead to therapeutic effects in conditions where these enzymes are overactive.

Case Studies

- Antiviral Efficacy :

- Antimicrobial Screening :

- Enzyme Interaction Studies :

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer:

The multi-step synthesis involves coupling pyrazole and pyrimidine moieties, followed by acetamide functionalization. Key parameters include:

- Temperature control (60–80°C for pyrazole-pyrimidine coupling to avoid side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency for heterocyclic intermediates) .

- Catalyst use (palladium catalysts for cross-coupling reactions, as seen in analogous pyrimidine syntheses) .

Yield optimization (~65–75%) requires precise stoichiometry and inert atmospheres to prevent oxidation .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Validation employs:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., pyrazole methyl groups at δ 2.2–2.5 ppm) .

- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ ion at m/z 416.18) .

- X-ray crystallography (for analogous compounds) resolves stereochemical ambiguities in the pyrimidinone core .

Basic: What hypotheses exist about its biological activity based on structural analogs?

Methodological Answer:

The pyrazole-pyrimidine-acetamide scaffold suggests:

- Kinase inhibition : Pyrimidine derivatives often target ATP-binding pockets (e.g., CDK or EGFR kinases) .

- Anti-inflammatory potential : Methoxyethyl groups may modulate COX-2 activity, as seen in related acetamides .

- Cytotoxicity screening : In vitro assays (e.g., NCI-60 panel) are recommended to prioritize targets .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

SAR strategies include:

- Functional group variation : Replace the methoxyethyl group with alkyl/aryl chains to assess hydrophobicity effects .

- Bioisosteric substitution : Swap pyrazole with imidazole to test binding specificity .

- In vitro assays : Measure IC50 values against purified enzymes (e.g., kinases) and compare with analogs .

Advanced: How to resolve contradictions in reported biological data for similar compounds?

Methodological Answer:

Discrepancies (e.g., varying IC50 values) arise from:

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity : Use HPLC (>95% purity) to exclude confounding impurities .

- Target selectivity profiling : Employ kinome-wide screens to differentiate off-target effects .

Advanced: What methodologies assess its pharmacokinetic properties?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

- BBB permeability : Conduct parallel artificial membrane permeability assays (PAMPA) .

Advanced: How to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

- Combination index (CI) analysis : Use Chou-Talalay method in cell viability assays (e.g., with cisplatin) .

- Pathway mapping : RNA-seq to identify co-targeted pathways (e.g., DNA repair or apoptosis) .

Advanced: What experimental designs elucidate its enzymatic inhibition mechanisms?

Methodological Answer:

- Kinetic studies : Measure Km and Vmax shifts under varying substrate concentrations .

- Docking simulations : Use AutoDock Vina to model interactions with catalytic sites (e.g., EGFR kinase) .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy .

Advanced: How to address solubility challenges in in vivo studies?

Methodological Answer:

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters at the pyrimidinone oxygen for improved bioavailability .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.